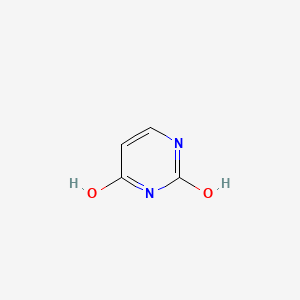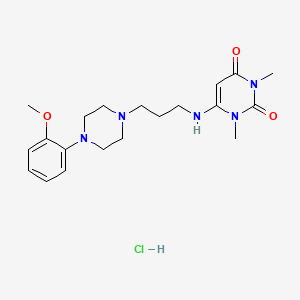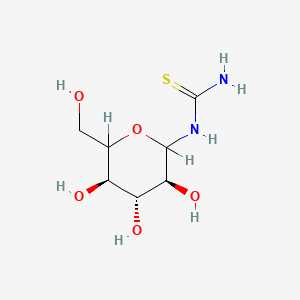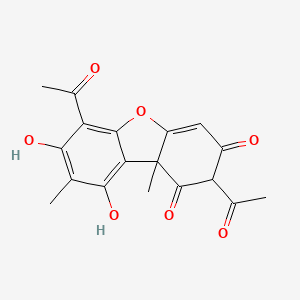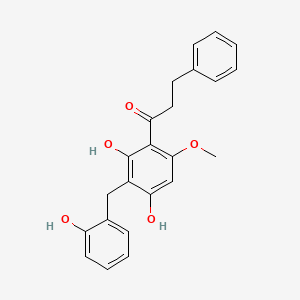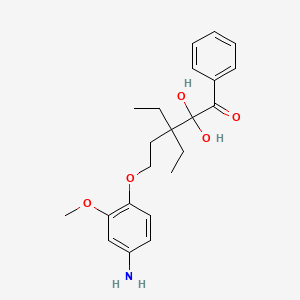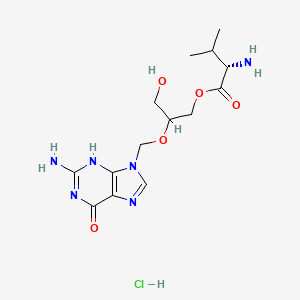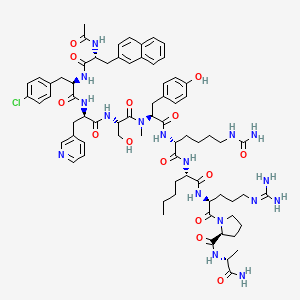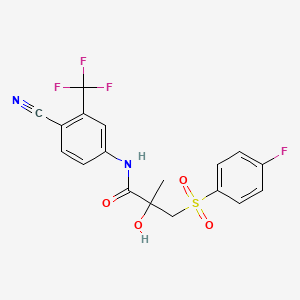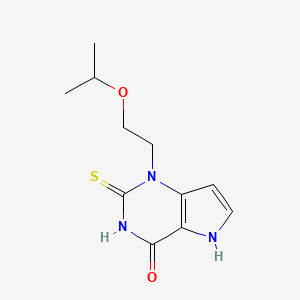
Verdiperstat
Overview
Description
Verdiperstat, also known as AZD3241 and BHV-3241, is a potent, selective, and irreversible inhibitor of myeloperoxidase (MPO). This enzyme is involved in the generation of reactive oxygen species by activated microglia and other immune cells. This compound has been studied for its potential therapeutic effects in neurodegenerative diseases, particularly multiple system atrophy (MSA) and amyotrophic lateral sclerosis (ALS) .
Mechanism of Action
Verdiperstat, also known as AZD3241 or BHV-3241, is a small molecule drug that has been used in trials studying the treatment of Multiple System Atrophy (MSA) .
Target of Action
This compound is an irreversible inhibitor of myeloperoxidase (MPO) . MPO is an enzyme that catalyzes the generation of reactive oxygen species by activated microglia and other immune cells . These cells play a crucial role in the body’s immune response, and their activation can lead to pathological oxidative stress and neuroinflammation, which are implicated in neurodegenerative diseases .
Mode of Action
The hypothesized mechanism of action of this compound involves the reduction of oxidative stress and neuroinflammation, and countering cell death due to pathological microglia activation . By inhibiting MPO, this compound may help to reduce the production of reactive oxygen species, thereby reducing oxidative stress and inflammation .
Biochemical Pathways
The inhibition of MPO by this compound can affect the biochemical pathways involved in oxidative stress and neuroinflammation . This can lead to a reduction in cell death caused by pathological microglia activation . In a mouse model of MSA, treatment with this compound reduced microglial activation, α-synuclein aggregation, and neurodegeneration .
Pharmacokinetics
This compound is taken orally and has been shown to enter the brain . The drug is generally well-tolerated . .
Result of Action
The molecular and cellular effects of this compound’s action include the reduction of microglial activation, α-synuclein aggregation, and neurodegeneration . In clinical trials, this compound was reported to dose-proportionally reduce MPO activity in plasma .
Preparation Methods
The synthesis of Verdiperstat involves several steps:
Initial Reaction: Benzoic acid and thiocarbamide react under alkaline conditions to generate 2-thio-6-methylpyrrolidine-4-one.
Oxidation: The intermediate is oxidized with boiling water and sodium sulfoxinates to obtain 2-thio-6-methylpyrrolidin-4-on-1-oxide.
Final Reaction: The final product, this compound, is obtained through an acid-catalyzed reaction with phenylboronic acid.
Chemical Reactions Analysis
Verdiperstat undergoes various chemical reactions, including:
Oxidation: As an inhibitor of MPO, this compound interacts with reactive oxygen species.
Reduction: It can be reduced under specific conditions, although this is less common.
Substitution: This compound can undergo substitution reactions, particularly involving its pyrrolopyrimidine structure
Common reagents used in these reactions include sodium sulfoxinates for oxidation and phenylboronic acid for the final synthesis step. The major products formed are intermediates leading to the final compound, this compound.
Scientific Research Applications
Verdiperstat has been extensively studied for its potential therapeutic applications:
Neurodegenerative Diseases: It has shown promise in treating multiple system atrophy and amyotrophic lateral sclerosis by reducing oxidative stress and neuroinflammation
Inflammation: This compound’s ability to inhibit MPO makes it a candidate for treating various inflammatory conditions.
Oxidative Stress: Its role in reducing oxidative stress has implications for a wide range of diseases where oxidative damage is a factor.
Comparison with Similar Compounds
Verdiperstat belongs to the class of pyrrolopyrimidines, which are compounds containing a pyrrole ring fused to a pyrimidine. Similar compounds include:
AZD3241: Another name for this compound.
BHV-3241: Another name for this compound.
Other Pyrrolopyrimidines: Compounds with similar structures but different functional groups and activities.
This compound is unique in its potent and selective inhibition of MPO, making it a promising candidate for treating diseases associated with oxidative stress and inflammation .
Properties
IUPAC Name |
1-(2-propan-2-yloxyethyl)-2-sulfanylidene-5H-pyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S/c1-7(2)16-6-5-14-8-3-4-12-9(8)10(15)13-11(14)17/h3-4,7,12H,5-6H2,1-2H3,(H,13,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVJCUZCRPIMVLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCN1C2=C(C(=O)NC1=S)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890655-80-8 | |
| Record name | Verdiperstat [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0890655808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Verdiperstat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12440 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 890655-80-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VERDIPERSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TT3345YXVR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
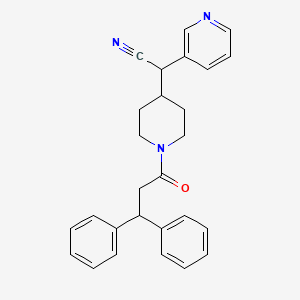
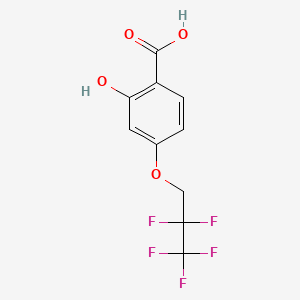
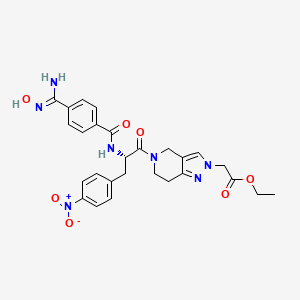
![3-propan-2-yl-1-propyl-5-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrazole-4-carboxylic Acid](/img/structure/B1683736.png)
